1-(Difluoromethyl)cycloheptan-1-ol
Overview
Description
1-(Difluoromethyl)cycloheptan-1-ol is a fluorinated cycloalcohol with the molecular formula C8H14F2O. This compound features a cycloheptane ring substituted with a difluoromethyl group and a hydroxyl group at the same carbon atom. Due to its unique structure, it has garnered interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Difluoromethyl)cycloheptan-1-ol can be synthesized through several methods, including:
Hydroxylation of Difluoromethylcycloheptane: This involves the addition of a hydroxyl group to difluoromethylcycloheptane using reagents like hydrogen peroxide or osmium tetroxide.
Reduction of Difluoromethylcycloheptanone: The corresponding ketone can be reduced to the alcohol using reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these synthetic routes, often involving continuous flow reactors and advanced catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)cycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The difluoromethyl group can be reduced to a methylene group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) in acidic conditions.
Reduction: Reagents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 1-(Difluoromethyl)cycloheptanone or 1-(Difluoromethyl)cycloheptanoic acid.
Reduction: 1-Methylcycloheptanol.
Substitution: 1-(Difluoromethyl)cycloheptyl chloride or esters.
Scientific Research Applications
1-(Difluoromethyl)cycloheptan-1-ol has found applications in various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex fluorinated molecules.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition.
Medicine: It is investigated for its pharmacological properties, such as its potential use in drug design and development.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)cycloheptan-1-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1-(Difluoromethyl)cycloheptan-1-ol is unique due to its fluorinated structure, which imparts distinct chemical and physical properties compared to non-fluorinated analogs. Similar compounds include:
Cycloheptanol: Lacks the fluorine atoms, resulting in different reactivity and biological activity.
1-(Fluoromethyl)cycloheptan-1-ol: Contains only one fluorine atom, leading to different chemical behavior.
1-(Trifluoromethyl)cycloheptan-1-ol: Has three fluorine atoms, further altering its properties and applications.
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Properties
IUPAC Name |
1-(difluoromethyl)cycloheptan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O/c9-7(10)8(11)5-3-1-2-4-6-8/h7,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWISADJTUQUGIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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